5-Methyl-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxylic acid 5-Methyl-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 832737-91-4
VCID: VC2010585
InChI: InChI=1S/C9H11NO3/c1-5-2-3-7-6(4-5)8(9(11)12)10-13-7/h5H,2-4H2,1H3,(H,11,12)
SMILES: CC1CCC2=C(C1)C(=NO2)C(=O)O
Molecular Formula: C9H11NO3
Molecular Weight: 181.19 g/mol

5-Methyl-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxylic acid

CAS No.: 832737-91-4

Cat. No.: VC2010585

Molecular Formula: C9H11NO3

Molecular Weight: 181.19 g/mol

* For research use only. Not for human or veterinary use.

5-Methyl-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxylic acid - 832737-91-4

Specification

CAS No. 832737-91-4
Molecular Formula C9H11NO3
Molecular Weight 181.19 g/mol
IUPAC Name 5-methyl-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxylic acid
Standard InChI InChI=1S/C9H11NO3/c1-5-2-3-7-6(4-5)8(9(11)12)10-13-7/h5H,2-4H2,1H3,(H,11,12)
Standard InChI Key JEQXRRWEGDTRIC-UHFFFAOYSA-N
SMILES CC1CCC2=C(C1)C(=NO2)C(=O)O
Canonical SMILES CC1CCC2=C(C1)C(=NO2)C(=O)O

Introduction

Chemical Identity and Properties

Basic Information

5-Methyl-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxylic acid is characterized by its molecular formula C₉H₁₁NO₃ and a molecular weight of 181.19 g/mol . The compound is assigned the CAS registry number 832737-91-4, which serves as its unique identifier in chemical databases and literature .

Structural Characteristics

The compound features a benzoxazole core structure (also referred to as 1,2-benzoxazole or benzo[d]isoxazole in various nomenclature systems) with several distinct modifications:

  • A tetrahydro component in the benzene portion of the benzoxazole ring

  • A methyl group at the 5-position of the tetrahydro-benzene ring

  • A carboxylic acid functional group at the 3-position of the oxazole ring

This structural arrangement contributes to its unique chemical behavior and potential biological interactions .

Chemical Identifiers

The following table presents the key chemical identifiers for 5-Methyl-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxylic acid:

Identifier TypeValue
CAS Number832737-91-4
IUPAC Name5-methyl-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxylic acid
Synonyms5-Methyl-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxylic acid
InChIInChI=1S/C9H11NO3/c1-5-2-3-7-6(4-5)8(9(11)12)10-13-7/h5H,2-4H2,1H3,(H,11,12)
InChIKeyJEQXRRWEGDTRIC-UHFFFAOYSA-N
SMILESCC1CCC2=C(C1)C(=NO2)C(=O)O
Molecular FormulaC₉H₁₁NO₃
Molecular Weight181.19 g/mol

Table 1: Chemical identifiers of 5-Methyl-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxylic acid

Synthesis and Preparation

The synthesis of 5-Methyl-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxylic acid involves multi-step organic reactions that require precise control of reaction conditions to achieve desired purity and yield. Based on available research, the synthesis pathway typically includes several key stages that are critical to forming the characteristic structure of this compound.

General Synthetic Approach

The synthesis of 5-Methyl-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxylic acid generally follows these steps:

  • Formation of the benzoxazole ring system through cyclization reactions

  • Hydrogenation of the benzene portion to introduce the tetrahydro structure

  • Introduction of the methyl group at the 5-position

  • Carboxylation at the 3-position of the benzoxazole ring

This multi-step approach requires careful control of reaction conditions, including temperature, pressure, catalyst selection, and solvent systems to optimize yield and minimize side reactions.

Reaction Parameters and Considerations

The synthesis requires various reagents and conditions that are critical to successful preparation:

  • Basic catalysts such as sodium hydroxide for certain cyclization steps

  • Appropriate solvents such as dimethylformamide (DMF) to facilitate reactions

  • Controlled reaction temperatures and times to ensure selectivity

  • Purification techniques to isolate the target compound from reaction mixtures

Pharmaceutical and chemical research laboratories typically synthesize this compound under controlled conditions to ensure high purity for subsequent application testing.

Structural Comparison with Related Compounds

Understanding the relationship between 5-Methyl-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxylic acid and structurally similar compounds provides valuable insights into its potential properties and applications.

Comparison with Non-methylated Analog

The unmethylated analog, 4,5,6,7-Tetrahydro-1,2-benzoxazole-3-carboxylic acid, differs only in the absence of the methyl group at the 5-position . This subtle structural difference potentially affects various properties:

Property5-Methyl-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxylic acid4,5,6,7-Tetrahydro-1,2-benzoxazole-3-carboxylic acid
Molecular FormulaC₉H₁₁NO₃C₈H₉NO₃
Molecular Weight181.19 g/mol167.16 g/mol
CAS Number832737-91-490005-77-9
Structural FeatureContains methyl group at 5-positionNo methyl substituent
Potential LipophilicityHigher due to methyl groupLower
Steric PropertiesAdditional steric hindrance from methyl groupLess steric hindrance

Table 2: Comparison between 5-Methyl-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxylic acid and its unmethylated analog

Comparison with Fully Aromatic Analogs

The fully aromatic analog, 3-Methylbenzo[d]isoxazole-5-carboxylic acid (CAS: 478169-74-3), differs in the position of functional groups and the aromaticity of the benzene ring . This structural difference significantly impacts the chemical reactivity and physical properties:

Property5-Methyl-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxylic acid3-Methylbenzo[d]isoxazole-5-carboxylic acid
Molecular FormulaC₉H₁₁NO₃C₉H₇NO₃
Molecular Weight181.19 g/mol177.16 g/mol
Ring SystemPartially saturated (tetrahydro)Fully aromatic
PlanarityLess planar conformationMore planar structure
Methyl PositionOn cyclohexane portionOn isoxazole ring
Carboxylic Acid PositionPosition 3Position 5

Table 3: Comparison between 5-Methyl-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxylic acid and its aromatic analog

Hazard TypeDescription
Acute ToxicityPotentially harmful if swallowed
Skin ContactMay cause skin irritation
Eye ContactMay cause serious eye irritation
RespiratoryMay cause respiratory irritation if inhaled

Table 4: Potential hazards associated with 5-Methyl-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxylic acid based on similar compounds

Recommended Precautions

When working with 5-Methyl-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxylic acid, the following precautionary measures are recommended:

  • Use appropriate personal protective equipment (PPE) including gloves, eye protection, and lab coat

  • Work in a well-ventilated area or under a fume hood

  • Avoid inhalation of dust or vapor

  • Prevent contact with skin, eyes, and clothing

  • Follow established laboratory safety protocols for handling organic acids

Current Research Status and Future Directions

Current Research Landscape

The research on 5-Methyl-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxylic acid appears to be in its early stages, with limited published literature specifically addressing this compound. The compound is commercially available from chemical suppliers, indicating interest in its research applications . Current research areas likely include:

  • Development of improved synthetic routes

  • Investigation of structure-activity relationships

  • Exploration of its potential as a building block in medicinal chemistry

  • Studies of its reactivity and derivatization potential

Future Research Directions

Several promising directions for future research on 5-Methyl-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxylic acid can be identified:

  • Comprehensive investigation of its biological activities, including potential antimicrobial, anti-inflammatory, or anticancer properties

  • Development of more efficient and environmentally friendly synthesis methods

  • Exploration of its coordination chemistry with various metal ions

  • Investigation of its potential as a precursor for functional materials

  • Structure modification studies to develop derivatives with enhanced properties

Additional studies combining computational methods with experimental validation could provide deeper insights into the structure-property relationships of this compound and guide the development of novel applications.

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